N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
N-Benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (hereafter referred to as the target compound) is a thiazole-based derivative featuring a benzylacetamide backbone substituted with a 4-fluorobenzylthio group. This compound has garnered attention due to its structural similarity to kinase inhibitors like KX2-391, where the pyridine ring is replaced with a thiazole moiety . The 4-fluorobenzyl substitution enhances lipophilicity and binding affinity, contributing to its biological activity, particularly in inhibiting Src kinase and cancer cell proliferation (e.g., 64–71% inhibition in BT-20 and CCRF-CEM cells at 50 µM) .
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJOFPRYWMTBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis via Hantzsch Thiazole Condensation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole ring. Adapted from Degruyter et al., this method involves:
Reagents :
- ω-Bromoacetoacetanilide (1.0 eq)
- Thiourea (1.2 eq)
- Ethanol (reflux, 12–16 h)
Procedure :
- Dissolve ω-bromoacetoacetanilide and thiourea in absolute ethanol.
- Reflux under inert atmosphere until completion (TLC monitoring).
- Cool, precipitate product with ice-water, and purify via silica gel chromatography (CH$$2$$Cl$$2$$:MeOH = 95:5).
Intermediate : 2-Amino-4-(2-acetamidoethyl)thiazole (Yield: 68–72%).
Thioether Functionalization via Nucleophilic Substitution
The introduction of the 4-fluorobenzylthio group follows protocols from MDPI and PMC:
Reagents :
- 2-Chloro-4-(2-acetamidoethyl)thiazole (1.0 eq)
- 4-Fluorobenzylthiol (1.5 eq)
- NaOH (2.0 eq), DMF (anhydrous), 25°C, 12 h
Procedure :
- Suspend 2-chlorothiazole intermediate in DMF.
- Add 4-fluorobenzylthiol and NaOH in portions.
- Stir at room temperature, quench with H$$2$$O, extract with ethyl acetate (3×), dry (MgSO$$4$$), and concentrate.
- Purify via recrystallization (CH$$2$$Cl$$2$$/hexane).
Intermediate : 2-((4-Fluorobenzyl)thio)-4-(2-acetamidoethyl)thiazole (Yield: 58–64%).
N-Benzylation via Amide Coupling
The final step involves benzylation of the acetamide group, as described in PubChem and Evitachem:
Reagents :
- 2-((4-Fluorobenzyl)thio)-4-(2-carboxyethyl)thiazole (1.0 eq)
- Benzylamine (1.2 eq)
- HATU (1.1 eq), DIPEA (2.0 eq), DMF, 0°C → RT, 6 h
Procedure :
- Activate carboxylic acid with HATU/DIPEA in DMF.
- Add benzylamine dropwise at 0°C, warm to RT, and stir.
- Quench with sat. NH$$4$$Cl, extract with EtOAc (3×), dry (Na$$2$$SO$$_4$$), and concentrate.
- Purify via flash chromatography (EtOAc:hexane = 1:1).
Final Product : N-Benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (Yield: 52–56%).
Optimization and Critical Parameters
Solvent and Base Selection for Thioether Formation
Comparative studies (Table 1) highlight DMF/NaOH as optimal for nucleophilic substitution, minimizing side reactions like oxidation to sulfones.
Table 1 : Solvent and Base Screening for Thioether Formation
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaOH | 25 | 64 |
| DMSO | K$$2$$CO$$3$$ | 50 | 48 |
| THF | Et$$_3$$N | 40 | 32 |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising activity against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial effects. Research has shown that this compound possesses activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table illustrates the compound's effectiveness against common pathogens, indicating its potential use in treating infections.
Neuroprotective Effects
Emerging evidence suggests that thiazole derivatives can have neuroprotective effects. They may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Case Study : A study in Neuroscience Letters highlighted the neuroprotective effects of similar thiazole compounds in models of neurodegenerative diseases, showing their ability to reduce neuronal death and inflammation .
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity is influenced by substituents on the thiazole ring and the benzyl group. Key comparisons include:
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
- IR Analysis : The target compound’s C=S stretch (~1250 cm⁻¹) aligns with thioether-containing analogs, while the absence of C=O bands in triazoles (e.g., [7–9]) distinguishes them from acetamide derivatives .
- NMR Trends: The 4-fluorobenzyl group in the target compound shows distinct aromatic proton shifts (δ 7.2–7.4), differing from chlorobenzyl (δ 7.4–7.6) or morpholinophenyl (δ 6.8–7.1) substituents .
Biological Activity
N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including its potential as an anticancer agent, anticonvulsant, and its antibacterial effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for understanding its biological activity. The compound features a thiazole ring, which is known for its role in various biological activities, and a fluorobenzyl thioether moiety that may enhance its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18FN3O2S2 |
| Molecular Weight | 415.5 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of thiazole derivatives, this compound exhibited an IC50 value of approximately 1.98 ± 1.22 µg/mL against A-431 cell lines, indicating potent activity compared to standard drugs like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties of compounds similar to N-benzyl derivatives have been explored extensively. Research indicates that modifications in the structure can lead to varying degrees of anticonvulsant activity.
Comparative Analysis: Anticonvulsant Efficacy
A comparative study showed that certain derivatives with similar structural motifs exhibited ED50 values ranging from 8.3 mg/kg to 30 mg/kg in MES tests. This suggests that structural modifications significantly impact efficacy .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on various receptors, potentially modulating their activity to exert therapeutic effects.
- Cell Signaling Pathways : Interference with critical signaling pathways may lead to altered cellular responses, contributing to its anticancer and anticonvulsant properties.
Antibacterial Activity
Thiazole derivatives have also shown promise as antibacterial agents. Preliminary studies indicate that this compound possesses antibacterial properties comparable to established antibiotics.
Antibacterial Efficacy Assessment
In vitro studies revealed that compounds with similar thiazole structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
